1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-
CAS No.: 1800575-36-3
Cat. No.: VC13839371
Molecular Formula: C14H21BO3S
Molecular Weight: 280.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1800575-36-3 |
|---|---|
| Molecular Formula | C14H21BO3S |
| Molecular Weight | 280.2 g/mol |
| IUPAC Name | 2-(3-methoxy-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)10-7-8-12(19-6)11(9-10)16-5/h7-9H,1-6H3 |
| Standard InChI Key | AQFNHHYMRUDIKN-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 2-(3-methoxy-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its functional groups: a methoxy (-OCH), methylthio (-SCH), and a boronate ester moiety. The molecular structure is defined by the SMILES notation B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)SC)OC, which highlights the dioxaborolane ring and substituted phenyl group . The canonical SMILES and InChIKey (AQFNHHYMRUDIKN-UHFFFAOYSA-N) further confirm its stereochemical uniqueness.
Table 1: Key Molecular Properties
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized through a pinacol esterification reaction, where a phenylboronic acid derivative reacts with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. This method yields the boronate ester with high purity and stability, making it suitable for storage and further reactions.
Key Steps in Synthesis:
-
Boronic Acid Preparation: The phenylboronic acid precursor is functionalized with methoxy and methylthio groups at the 3- and 4-positions of the aromatic ring.
-
Esterification: The boronic acid reacts with pinacol in the presence of a dehydrating agent (e.g., MgSO) to form the dioxaborolane ring.
Reaction Efficiency
The synthesis achieves high yields (>85%) due to the stability of the boronate ester group, which minimizes side reactions such as protodeboronation. The tetramethyl substitution on the dioxaborolane ring enhances steric protection, further stabilizing the compound .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound is a critical reagent in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl halides and boronic acids. Its boronate ester group acts as a transient protecting group, enabling selective coupling at the phenyl ring.
Example Reaction:
Where Ar = aryl group, X = halide.
Pharmaceutical Intermediates
The methoxy and methylthio substituents make this compound a precursor to biologically active molecules. For instance, it is used in synthesizing kinase inhibitors and antimicrobial agents, where the sulfur moiety enhances binding affinity to target proteins .
Material Science Applications
Optoelectronic Materials
Boron-containing compounds like this dioxaborolane derivative are investigated for their electronic properties. The boronate ester’s electron-deficient boron atom facilitates charge transport, making it suitable for organic light-emitting diodes (OLEDs) and photovoltaic cells.
| Application | Role of Compound | Current Status |
|---|---|---|
| OLEDs | Electron-transport layer | Preclinical research |
| Photovoltaics | Dopant for hole-transport materials | Experimental phase |
Spectroscopic and Computational Analysis
Spectroscopic Characterization
-
NMR Spectroscopy: NMR shows a peak near 30 ppm, characteristic of tetracoordinated boron.
-
IR Spectroscopy: Stretching vibrations at 1340 cm (B-O) and 1170 cm (C-S) confirm functional groups.
Computational Studies
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability suitable for optoelectronic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume